Broussonol E

Description

Broussonol E has been reported in Broussonetia papyrifera and Broussonetia kazinoki with data available.

isolated from Broussonetia papyrifera; structure in first source

Properties

Molecular Formula |

C25H26O7 |

|---|---|

Molecular Weight |

438.5 g/mol |

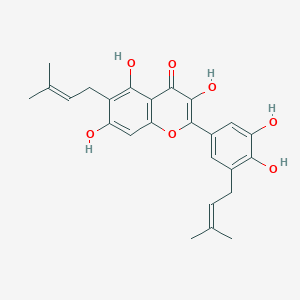

IUPAC Name |

2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-6-(3-methylbut-2-enyl)chromen-4-one |

InChI |

InChI=1S/C25H26O7/c1-12(2)5-7-14-9-15(10-18(27)21(14)28)25-24(31)23(30)20-19(32-25)11-17(26)16(22(20)29)8-6-13(3)4/h5-6,9-11,26-29,31H,7-8H2,1-4H3 |

InChI Key |

NQBROFAEMRVICP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)O)O)O)C |

Synonyms |

papyriflavonol A |

Origin of Product |

United States |

Foundational & Exploratory

Broussonol E: A Technical Overview of its Discovery, Natural Sources, and Biological Activity

For Immediate Release

This technical guide provides a comprehensive overview of Broussonol E, a prenylated flavonol first identified in the twigs of the paper mulberry tree, Broussonetia papyrifera. This document, intended for researchers, scientists, and drug development professionals, details the discovery, natural sourcing, and known biological activities of this compound, presenting key data in a structured format.

Discovery and Natural Sources

This compound was first isolated from the twigs of Broussonetia papyrifera (L.) L'Hér. ex Vent., a plant belonging to the Moraceae family. This discovery was the result of phytochemical investigations into the phenolic constituents of this plant species. Subsequent studies have also identified this compound in the same plant source, confirming its status as a natural constituent of Broussonetia papyrifera.

Physicochemical Properties and Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic methods, including Mass Spectrometry (MS), one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, HMQC, and HMBC), as well as Ultraviolet (UV) and Infrared (IR) spectroscopy. These analytical techniques established this compound as a prenylated flavonol.

Experimental Protocols

While the seminal publication by Fang et al. provides the initial report, a more recent study by Yang Lou et al. (2019) outlines a general procedure for the isolation of flavonoids from Broussonetia papyrifera twigs, which is applicable to this compound.

General Isolation Procedure

The dried and powdered twigs of Broussonetia papyrifera are subjected to extraction with an organic solvent such as ethanol. The resulting crude extract is then partitioned and subjected to a series of column chromatography steps to separate the complex mixture of compounds. A typical isolation workflow involves the following:

-

Extraction: The plant material is extracted with 95% ethanol. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with different solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to yield different fractions.

-

Column Chromatography: The ethyl acetate fraction, typically rich in flavonoids, is subjected to repeated column chromatography. A variety of stationary phases are employed for separation, including:

-

Silica gel

-

Octadecylsilyl (ODS) silica gel

-

MCI gel

-

Sephadex LH-20

-

-

Purification: Final purification of this compound is achieved using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

General Workflow for Natural Product Isolation

The logical flow for isolating a natural product like this compound can be visualized as follows:

Biological Activity

This compound has been evaluated for its biological activity, with a notable inhibitory effect on Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity. Some studies have also investigated its cytotoxic effects against various cancer cell lines.

Quantitative Data on Biological Activity

| Biological Target/Assay | Cell Line | IC₅₀ (µM) | Reference |

| Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition | - | 0.83 ± 0.30 to 4.66 ± 0.83 | [1] |

| Cytotoxicity | A549 (Human Lung Carcinoma) | > 10 | [2] |

| Cytotoxicity | HCT-8 (Human Ileocecal Adenocarcinoma) | > 10 | [2] |

Signaling Pathways

The inhibitory activity of this compound against PTP1B suggests its potential involvement in the insulin signaling pathway. PTP1B is a negative regulator of this pathway, and its inhibition can lead to enhanced insulin sensitivity.

Conclusion

This compound is a naturally occurring flavonol with demonstrated biological activity, particularly as an inhibitor of PTP1B. Its presence in Broussonetia papyrifera makes this plant a valuable source for further research. The detailed methodologies for its isolation and characterization, as outlined in this guide, provide a foundation for future studies aimed at exploring its full therapeutic potential. Further investigation into its mechanism of action and in vivo efficacy is warranted to establish its role in drug discovery and development.

References

The Biosynthesis of Broussonol E in Broussonetia papyrifera: A Technical Guide for Researchers

Abstract

Broussonol E, a diprenylated flavonol found in the medicinal plant Broussonetia papyrifera (paper mulberry), has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and sustainable production. This technical guide delineates the proposed biosynthetic pathway of this compound, drawing upon the established general flavonoid biosynthesis pathway and the known chemistry of prenylated flavonoids. It provides a comprehensive overview of the key enzymatic steps, from primary metabolism to the final intricate prenylation reactions. Detailed experimental protocols for the identification, characterization, and quantification of the involved enzymes and metabolites are presented to facilitate further research in this area. This document is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, metabolic engineering, and phytochemistry.

Introduction

Broussonetia papyrifera (L.) L'Hér. ex Vent., a member of the Moraceae family, is a rich source of bioactive secondary metabolites, including a diverse array of flavonoids.[1][2] Among these, the prenylated flavonoids are of particular significance due to their enhanced lipophilicity and often potent biological activities, which include antimicrobial, anti-inflammatory, and cytotoxic effects.[3] this compound, a diprenylated flavonol, is one such compound isolated from B. papyrifera.[1][4]

The core structure of this compound is a flavonol, a class of flavonoids synthesized via the well-established phenylpropanoid pathway. However, the specific enzymatic machinery responsible for the characteristic diprenylation of the flavonol backbone in B. papyrifera remains to be fully elucidated. This guide proposes a putative biosynthetic pathway for this compound, based on analogous pathways for other prenylated flavonoids, and provides detailed methodologies for its experimental validation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to occur in two major stages: the formation of a flavonol backbone and the subsequent prenylation of this scaffold.

Stage 1: Biosynthesis of the Flavonol Backbone

The initial steps of the pathway are part of the general phenylpropanoid and flavonoid biosynthesis pathways, which are well-characterized in many plant species.[5][6][7] This pathway converts the primary metabolite L-phenylalanine into a central flavonol precursor, such as kaempferol or quercetin.

The key enzymatic steps are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Facilitates the stereospecific cyclization of naringenin chalcone into (2S)-naringenin.

-

Flavanone 3-Hydroxylase (F3H): Hydroxylates (2S)-naringenin to dihydrokaempferol.

-

Flavonol Synthase (FLS): Introduces a double bond into dihydrokaempferol to yield the flavonol kaempferol. It is also possible that dihydroquercetin is formed from dihydrokaempferol by Flavonoid 3'-Hydroxylase (F3'H), which is then converted to quercetin by FLS.

Stage 2: Prenylation of the Flavonol Backbone

The final steps in the biosynthesis of this compound involve the attachment of two prenyl groups to the flavonol backbone. This is catalyzed by prenyltransferases (PTs), which utilize dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. DMAPP itself is synthesized via the plastidial methylerythritol phosphate (MEP) pathway or the cytosolic mevalonate (MVA) pathway.

Based on the structure of this compound, two sequential prenylation steps are proposed, catalyzed by one or more flavonoid-specific prenyltransferases. These enzymes are likely membrane-bound proteins belonging to the UbiA superfamily.[8]

The proposed steps are:

-

First Prenylation: A flavonoid prenyltransferase (PT1) catalyzes the attachment of a DMAPP molecule to the flavonol backbone (e.g., kaempferol) at a specific position, forming a mono-prenylated flavonol intermediate.

-

Second Prenylation: A second flavonoid prenyltransferase (PT2), or possibly the same enzyme acting on the mono-prenylated intermediate, attaches a second DMAPP molecule at another specific position to yield this compound.

Quantitative Data

To date, specific quantitative data for the biosynthesis of this compound, such as enzyme kinetics and in planta metabolite concentrations, are not extensively reported in the literature. The following tables provide a template for the types of quantitative data that need to be collected to fully characterize this pathway.

Table 1: In Planta Concentrations of Key Metabolites in Broussonetia papyrifera

| Compound | Tissue (e.g., Leaf, Root) | Concentration (µg/g fresh weight) | Developmental Stage |

| L-Phenylalanine | Leaf | Data to be determined | Young |

| p-Coumaric Acid | Leaf | Data to be determined | Young |

| Kaempferol | Leaf | Data to be determined | Young |

| Mono-prenylated Intermediate | Leaf | Data to be determined | Young |

| This compound | Leaf | Data to be determined | Young |

| L-Phenylalanine | Leaf | Data to be determined | Mature |

| p-Coumaric Acid | Leaf | Data to be determined | Mature |

| Kaempferol | Leaf | Data to be determined | Mature |

| Mono-prenylated Intermediate | Leaf | Data to be determined | Mature |

| This compound | Leaf | Data to be determined | Mature |

Table 2: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| BpPAL | L-Phenylalanine | Data to be determined | Data to be determined | Data to be determined |

| BpCHS | p-Coumaroyl-CoA | Data to be determined | Data to be determined | Data to be determined |

| BpFLS | Dihydrokaempferol | Data to be determined | Data to be determined | Data to be determined |

| BpPT1 | Kaempferol | Data to be determined | Data to be determined | Data to be determined |

| BpPT1 | DMAPP | Data to be determined | Data to be determined | Data to be determined |

| BpPT2 | Mono-prenylated Flavonol | Data to be determined | Data to be determined | Data to be determined |

| BpPT2 | DMAPP | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

The following protocols provide a framework for the experimental validation of the proposed this compound biosynthetic pathway.

Protocol 1: Identification and Quantification of Metabolites

Objective: To identify and quantify the proposed intermediates and the final product, this compound, in various tissues of B. papyrifera.

Methodology:

-

Plant Material: Collect fresh leaf, stem, and root tissues from B. papyrifera at different developmental stages. Immediately freeze in liquid nitrogen and store at -80°C.

-

Extraction: Lyophilize the plant material and grind to a fine powder. Extract the metabolites with 80% methanol (v/v) using ultrasonication for 30 minutes at room temperature. Centrifuge the extract at 13,000 rpm for 15 minutes.

-

LC-MS/MS Analysis: Analyze the supernatant using a High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS).

-

Column: C18 reverse-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Detection: Use multiple reaction monitoring (MRM) mode for targeted quantification of known compounds (L-phenylalanine, p-coumaric acid, kaempferol, and this compound). Use a full scan mode for the identification of unknown intermediates.

-

-

Quantification: Generate standard curves for each known compound using authentic standards to quantify their concentrations in the plant extracts.

Protocol 2: Identification and Cloning of Prenyltransferase Genes

Objective: To identify and clone candidate prenyltransferase genes from B. papyrifera.

Methodology:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from young leaves of B. papyrifera using a commercial kit. Synthesize first-strand cDNA using a reverse transcriptase.

-

Transcriptome Sequencing (RNA-Seq): Perform high-throughput sequencing of the cDNA library to obtain a comprehensive transcriptome of B. papyrifera leaves.

-

Gene Identification: Search the assembled transcriptome for sequences with homology to known flavonoid prenyltransferases from other plant species using BLAST analysis.

-

Gene Cloning: Design gene-specific primers based on the candidate sequences and amplify the full-length coding sequences (CDS) from the cDNA using PCR. Clone the amplified CDS into a suitable vector for sequencing and subsequent expression.

Protocol 3: Heterologous Expression and Functional Characterization of Prenyltransferases

Objective: To express the candidate prenyltransferase genes in a heterologous host and determine their enzymatic activity and substrate specificity.

Methodology:

-

Heterologous Expression: Subclone the CDS of the candidate prenyltransferases into an expression vector suitable for a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. Transform the host with the expression constructs and induce protein expression.

-

Protein Purification: Lyse the microbial cells and purify the recombinant prenyltransferase proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays:

-

Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, a potential flavonoid acceptor substrate (e.g., kaempferol, quercetin), the prenyl donor DMAPP, and a suitable buffer with Mg2+ as a cofactor.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Product Analysis: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and analyze the products by LC-MS/MS to identify the formation of prenylated flavonoids.

-

-

Kinetic Analysis: Determine the kinetic parameters (Km and kcat) by varying the concentrations of the flavonoid substrate and DMAPP and measuring the initial reaction velocities.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound in Broussonetia papyrifera provides a solid foundation for future research. The experimental protocols outlined in this guide offer a systematic approach to validate this pathway, from the identification of intermediates to the characterization of the key prenyltransferase enzymes. Successful elucidation of this pathway will not only contribute to our fundamental understanding of flavonoid biosynthesis but also open avenues for the metabolic engineering of high-value prenylated flavonoids in microbial or plant-based systems. Future work should focus on the in vivo functional characterization of the identified genes using techniques such as virus-induced gene silencing (VIGS) or CRISPR/Cas9-mediated genome editing in B. papyrifera to definitively establish their roles in this compound biosynthesis.

References

- 1. Medicinal Potential of Broussonetia papyrifera: Chemical Composition and Biological Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Prenylated Flavonoids of the Moraceae Family: A Comprehensive Review of Their Biological Activities [mdpi.com]

- 4. [Flavonoids with PTP1B inhibition from Broussonetia papyrifera] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Metabolic Engineering of Microorganisms for the Production of Flavonoids [frontiersin.org]

- 6. Unlocking the potential of flavonoid biosynthesis through integrated metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Biological Activity of Broussonol E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussonol E is a flavonoid compound that has been isolated from plant sources such as Broussonetia papyrifera. As with many flavonoids, this compound has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound extracts, with a focus on its anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. This document details the experimental protocols used to evaluate these activities, presents quantitative data for comparative analysis, and visualizes the key signaling pathways implicated in its mechanisms of action.

Quantitative Data on Biological Activities

The biological activities of this compound and related extracts have been quantified using various in vitro assays. The following tables summarize the available data, providing a basis for comparing its potency across different biological effects.

Table 1: Anti-inflammatory and Antioxidant Activity of this compound and Related Extracts

| Activity | Assay | Test Substance | IC50 Value | Reference |

| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 cells | Broussochalcone A | 11.3 µM[1] | [1] |

| Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 cells | Hexane fraction of B. papyrifera stem bark | 32.15 µg/ml[2] | [2] | |

| Antioxidant | DPPH Radical Scavenging | Broussochalcone A | 7.6 µM (IC0.200)[1] | [1] |

| Iron-induced Lipid Peroxidation Inhibition | Broussochalcone A | 0.63 µM[1] | [1] |

Table 2: Cytotoxic Activity of this compound and Related Compounds Against Cancer Cell Lines

| Cell Line | Compound | IC50 Value | Reference |

| Human Breast Adenocarcinoma (MCF-7) | Broussochalcone A | Not specified | |

| Human Cervical Cancer (HeLa) | Broussochalcone A | Not specified | |

| Human Hepatocellular Carcinoma (HepG2) | Broussochalcone A | Not specified |

Note: Specific IC50 values for this compound are not consistently available in the reviewed literature. The data presented for related compounds from the same plant source provide an initial indication of potential activity.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and further investigation of the biological activities of this compound.

Isolation and Purification of this compound

-

Extraction: The dried and powdered plant material (e.g., root bark) is extracted with a solvent such as 95% ethanol.

-

Solvent Partitioning: The crude extract is then sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The fraction containing this compound (typically the more non-polar fractions like chloroform or ethyl acetate) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents (e.g., a mixture of n-hexane and ethyl acetate with increasing polarity) to separate the different compounds.

-

Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified using techniques like preparative high-performance liquid chromatography (HPLC) to yield the pure compound. The structure and purity are then confirmed by spectroscopic methods such as NMR and mass spectrometry.

Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of this compound for a defined period (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation and a group with LPS stimulation but without this compound treatment are included.

-

Incubation: The plates are incubated for a further 24 hours.

-

NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

-

Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the this compound-treated groups to the LPS-stimulated control group. The IC50 value, the concentration of this compound that inhibits 50% of NO production, is then determined.

Antioxidant Activity Assay: DPPH Radical Scavenging

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Preparation of DPPH Solution: A stock solution of DPPH in a solvent like methanol or ethanol is prepared.

-

Reaction Mixture: Various concentrations of this compound are mixed with the DPPH solution in a 96-well plate or cuvettes. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.

-

Calculation: The percentage of radical scavenging activity is calculated. The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, HepG2) are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.

-

MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Incubation: The plates are incubated for a few hours to allow the viable cells to reduce the yellow MTT into purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of around 570 nm.

-

Calculation: The percentage of cell viability is calculated by comparing the absorbance of the treated cells to that of the untreated control cells. The IC50 value, representing the concentration of this compound that causes a 50% reduction in cell viability, is then determined.

Signaling Pathways

The biological activities of flavonoids are often mediated through their interaction with key cellular signaling pathways. While the specific mechanisms of this compound are still under investigation, related compounds from Broussonetia species have been shown to modulate the NF-κB and AMPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals like LPS, a cascade of events leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS which produces nitric oxide. This compound is hypothesized to inhibit this pathway, thereby reducing the inflammatory response.

NF-κB Signaling Pathway and this compound Inhibition.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Activation of AMPK can have anti-inflammatory effects, partly through the inhibition of the NF-κB pathway. It is plausible that this compound may activate AMPK, leading to downstream beneficial effects.

AMPK Signaling Pathway and this compound Activation.

Conclusion

This compound, a flavonoid from Broussonetia papyrifera, demonstrates promising biological activities, including anti-inflammatory, antioxidant, and potential anticancer and neuroprotective effects. The available data, primarily from in vitro studies of related compounds, suggest that this compound warrants further investigation as a potential therapeutic agent. Its mechanism of action likely involves the modulation of key signaling pathways such as NF-κB and AMPK. This technical guide provides a foundational understanding for researchers and drug development professionals to build upon in their future work with this intriguing natural compound. Further studies are necessary to fully elucidate the specific quantitative bioactivities and detailed molecular mechanisms of pure this compound.

References

In Vitro Antioxidant Activity of Broussonol E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broussonol E, a prenylated polyphenol isolated from plants of the Broussonetia genus, is a subject of growing interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the methodologies used to assess the in vitro antioxidant activity of compounds from Broussonetia papyrifera, a plant known to contain this compound. While specific quantitative antioxidant data for this compound is not available in the current body of scientific literature, this document details the experimental protocols for common antioxidant assays and presents data for other recently isolated bioactive compounds from Broussonetia papyrifera to serve as a practical reference for researchers. The guide includes detailed experimental protocols for DPPH, ABTS, and superoxide radical scavenging assays, and presents quantitative data for compounds such as broussopapyrin A. Furthermore, it provides standardized workflows and diagrams to facilitate the design and execution of antioxidant activity studies.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates results in oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. Natural products, particularly plant-derived polyphenols, are a rich source of antioxidants.

The genus Broussonetia, and specifically Broussonetia papyrifera (paper mulberry), is known for its diverse array of bioactive phenolic compounds, including flavonoids, coumarins, and prenylated phenols. This compound is one such compound isolated from this plant. While its biological activities are an area of active research, specific data on its in vitro antioxidant capacity remains to be published. This guide, therefore, leverages recent studies on other compounds isolated from Broussonetia papyrifera to provide a framework for evaluating the antioxidant potential of this compound and similar natural products.

Quantitative Antioxidant Activity of Compounds from Broussonetia papyrifera

While specific data for this compound is not available, a recent study on the stem bark of Broussonetia papyrifera has yielded quantitative antioxidant data for several newly isolated compounds.[1] These findings are summarized in the table below and offer a valuable point of reference for the potential antioxidant efficacy of constituents from this plant. The antioxidant activity is expressed as SC50 (scavenging concentration 50), which is the concentration of the compound required to scavenge 50% of the free radicals. A lower SC50 value indicates a higher antioxidant activity.

| Compound | DPPH Radical Scavenging Activity (SC50 in µM) | ABTS Radical Cation Scavenging Activity (SC50 in µM) |

| Broussopapyrin A | 22.33 ± 1.50 | 15.15 ± 2.07 |

| Butylated Hydroxytoluene (BHT) (Standard) | 139.41 ± 2.26 | 92.15 ± 5.46 |

Table 1: In vitro antioxidant activity of Broussopapyrin A isolated from Broussonetia papyrifera compared to the standard antioxidant BHT.[1]

Experimental Protocols

The following sections detail the standardized experimental protocols for the most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[2] The principle of this assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow, in the presence of a hydrogen-donating antioxidant. The degree of discoloration indicates the scavenging potential of the antioxidant compound.[2]

Methodology:

-

Preparation of DPPH Solution: A fresh solution of DPPH in methanol (typically 0.1 mM) is prepared. The absorbance of this solution is adjusted to approximately 1.0 at 517 nm.

-

Reaction Mixture: Different concentrations of the test compound (e.g., this compound) are added to the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

SC50 Determination: The SC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The blue-green ABTS•+ is reduced back to the colorless neutral form by the antioxidant.

Methodology:

-

Generation of ABTS•+: A stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) are prepared in water. The two solutions are mixed in equal volumes and allowed to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture: Different concentrations of the test compound are added to the ABTS•+ working solution.

-

Incubation: The reaction is allowed to proceed at room temperature for a defined time (e.g., 6 minutes).

-

Absorbance Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

-

SC50 Determination: The SC50 value is calculated from the concentration-response curve.

Superoxide Radical (O2•−) Scavenging Assay

Superoxide radicals are generated in this assay, often by a non-enzymatic system such as the phenazine methosulfate-NADH (PMS-NADH) system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan dye. The antioxidant's ability to scavenge the superoxide radicals is measured by the inhibition of formazan formation.

Methodology:

-

Reaction Mixture Preparation: The reaction mixture contains solutions of NADH, NBT, and the test compound at various concentrations in a phosphate buffer (pH 7.4).

-

Initiation of Reaction: The reaction is initiated by adding PMS to the mixture.

-

Incubation: The mixture is incubated at room temperature for a specific time (e.g., 5 minutes).

-

Absorbance Measurement: The absorbance is read at 560 nm against a blank.

-

Calculation: The percentage of superoxide radical scavenging is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction (without the test compound), and A_sample is the absorbance in the presence of the test compound.

-

IC50 Determination: The IC50 value, the concentration of the test compound that scavenges 50% of the superoxide radicals, is determined from a plot of percent inhibition versus concentration.[3]

Visualization of Experimental Workflows and Signaling Pathways

To aid in the conceptualization of the experimental processes, the following diagrams have been generated using Graphviz (DOT language).

Caption: General workflow for in vitro antioxidant activity assessment.

Caption: Mechanism of the DPPH radical scavenging assay.

Caption: Mechanism of the superoxide radical scavenging assay.

Conclusion

This technical guide outlines the standard methodologies for assessing the in vitro antioxidant activity of natural compounds, with a focus on this compound from Broussonetia papyrifera. While direct experimental data for this compound is currently unavailable, the provided protocols and the quantitative data for related compounds from the same plant offer a solid foundation for future research. The detailed experimental procedures and workflow diagrams are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, enabling them to design and conduct robust antioxidant screening studies. Further investigation into the antioxidant capacity of this compound is warranted to fully elucidate its potential as a therapeutic agent.

References

- 1. Isolation, characterization, and biological evaluation of bioactive components from the stem bark of Broussonetia papyrifera: Antioxidant properties and apoptosis induction in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytochemical investigations and antioxidant potential of roots of Leea macrophylla (Roxb.) - PMC [pmc.ncbi.nlm.nih.gov]

Broussonol E: A Technical Guide to Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Broussonol E, a diprenylated flavonol isolated from plants of the Broussonetia genus, particularly Broussonetia kazinoki and Broussonetia papyrifera, has emerged as a molecule of interest in natural product research.[1] While comprehensive studies on its specific therapeutic targets are still in the nascent stages, the broader family of flavonoids, and indeed extracts from Broussonetia species, have demonstrated significant anti-inflammatory and potential anti-cancer activities. This technical guide consolidates the currently available data on this compound, discusses its potential therapeutic targets by examining the activities of related compounds and extracts, and outlines detailed experimental protocols to facilitate further research into its mechanism of action.

Introduction to this compound

This compound is a flavonoid characterized by the presence of two prenyl groups, a structural feature often associated with enhanced biological activity. It has been identified as a constituent of the twigs and leaves of Broussonetia species, plants with a history of use in traditional medicine.[1] While research has identified a range of biological activities for extracts of Broussonetia papyrifera, including anti-inflammatory, antioxidant, and antitumor properties, the specific contribution of this compound to these effects is not yet fully elucidated.[2]

Known Biological Activities and Quantitative Data

Direct experimental data on the biological activities of isolated this compound is limited. However, a key study investigating the cytotoxicity of several diprenylated flavonols from Broussonetia kazinoki provides some initial insights.

Table 1: Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | Activity | IC50 Value | Source |

| This compound | A549 (human lung carcinoma) | No cytotoxicity | > 50 µM | [3] |

| This compound | HCT-8 (human colon adenocarcinoma) | No cytotoxicity | > 50 µM | [3] |

| This compound | KB (human oral epidermoid carcinoma) | No cytotoxicity | > 50 µM | [3] |

| Broussonol D | KB (human oral epidermoid carcinoma) | Cytotoxic | 4.15 µM | [3] |

Note: The available data suggests that this compound, unlike some of its structural analogs like Broussonol D, does not exhibit significant direct cytotoxicity against the tested cancer cell lines.

Potential Therapeutic Targets and Signaling Pathways

Based on the known activities of Broussonetia extracts and the general mechanisms of flavonoids, several signaling pathways emerge as potential therapeutic targets for this compound. It is important to note that the direct modulation of these pathways by isolated this compound requires experimental validation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. Extracts from Broussonetia papyrifera have been shown to inhibit the activation of NF-κB. This inhibition is a plausible mechanism for the observed anti-inflammatory effects of the plant. Flavonoids can interfere with the NF-κB pathway at multiple levels, including the inhibition of IκB kinase (IKK) and the subsequent degradation of IκBα, which prevents the nuclear translocation of NF-κB.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK, p38, and JNK) are crucial in transducing extracellular signals to cellular responses, including inflammation and cell proliferation. Some studies on Broussonetia extracts suggest modulation of MAPK pathways. Flavonoids have been reported to inhibit the phosphorylation of key kinases in these cascades.

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth, proliferation, and inflammation. Constitutive activation of STAT3 is implicated in various cancers. While no direct evidence links this compound to STAT3 inhibition, other flavonoids have been shown to suppress STAT3 phosphorylation and activation.

Caption: Potential inhibition of the JAK/STAT3 signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling pathway that regulates cell survival, proliferation, and metabolism. Its dysregulation is a hallmark of many cancers. Flavonoids are known to modulate this pathway, often by inhibiting PI3K activity.

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

Detailed Experimental Protocols for Future Research

To elucidate the specific therapeutic targets of this compound, a series of in vitro and cell-based assays are recommended. The following are detailed protocols for key experiments.

Cell Viability and Cytotoxicity Assay

-

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Protocol:

-

Seed cells (e.g., A549, HCT-8, KB, MCF-7, PC-3) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Use a vehicle control (e.g., DMSO).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Caption: Experimental workflow for the MTT cytotoxicity assay.

Western Blot Analysis for Signaling Pathway Modulation

-

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the MAPK, STAT3, and PI3K/Akt pathways.

-

Method: Western Blotting.

-

Protocol:

-

Culture cells (e.g., RAW 264.7 macrophages for inflammation studies, or relevant cancer cell lines) to 80-90% confluency.

-

Pre-treat cells with this compound at various concentrations for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an appropriate agonist (e.g., LPS for NF-κB and MAPK, IL-6 for STAT3, or a growth factor for PI3K/Akt) for a short period (e.g., 15-30 minutes).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phosphorylated and total proteins (e.g., p-ERK/ERK, p-p38/p38, p-STAT3/STAT3, p-Akt/Akt) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

NF-κB Reporter Assay

-

Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

-

Method: Luciferase reporter assay.

-

Protocol:

-

Transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for 24 hours.

-

Pre-treat the transfected cells with this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

-

Conclusion and Future Directions

This compound remains a promising yet understudied natural product. While direct evidence for its therapeutic targets is currently limited, its presence in medicinally active Broussonetia species suggests potential for anti-inflammatory and other therapeutic applications. The lack of cytotoxicity in several cancer cell lines may indicate a more nuanced mechanism of action than direct cell killing, possibly through the modulation of key signaling pathways that support cancer cell survival and proliferation or by acting on the tumor microenvironment.

Future research should focus on systematically evaluating the effects of isolated this compound on the NF-κB, MAPK, STAT3, and PI3K/Akt signaling pathways using the experimental protocols outlined in this guide. Determining specific molecular interactions and IC50 values will be crucial for understanding its therapeutic potential and for guiding the development of novel drugs. Furthermore, in vivo studies in relevant disease models will be necessary to validate the therapeutic efficacy of this compound.

References

Broussonol E: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broussonol E is a flavonoid, specifically a flavonol, found in plants such as Broussonetia papyrifera[1][2]. Flavonoids are a diverse group of polyphenolic compounds known for a wide range of biological activities, making them of significant interest in pharmaceutical research and drug development[1][2]. A critical physicochemical property influencing the development of any bioactive compound is its solubility, which affects everything from extraction and purification to formulation and bioavailability.

This technical guide provides an in-depth overview of the solubility of this compound in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide will focus on the general solubility characteristics of flavonoids, detailed experimental protocols for solubility determination, and relevant analytical techniques. This information will serve as a valuable resource for researchers working with this compound and other similar flavonoids.

General Solubility of Flavonoids in Organic Solvents

The solubility of flavonoids is significantly influenced by their chemical structure, particularly the degree of hydroxylation, methoxylation, and glycosylation, as well as the nature of the solvent (polarity, hydrogen bonding capacity)[3][4][5]. The principle of "like dissolves like" is a fundamental concept in predicting solubility; compounds tend to dissolve in solvents with similar polarity[6].

-

Polar Solvents: Solvents like ethanol, methanol, and acetonitrile are generally effective in dissolving polar flavonoids. The presence of multiple hydroxyl (-OH) groups in the flavonoid structure allows for hydrogen bonding with these polar solvents, enhancing solubility[7].

-

Nonpolar Solvents: Less polar flavonoids, such as isoflavones, flavanones, and methylated flavones, tend to be more soluble in nonpolar solvents like chloroform, dichloromethane, and diethyl ether[7].

-

Aprotic Polar Solvents: Solvents such as acetone and ethyl acetate, which are polar but lack acidic protons, can be effective for a range of flavonoids with intermediate polarity[8].

Glycosylation, the attachment of sugar moieties, generally increases the water solubility of flavonoids while potentially decreasing their solubility in less polar organic solvents[3][7]. Since this compound is a flavonol aglycone (not attached to a sugar), it is expected to have better solubility in moderately polar organic solvents.

Quantitative Solubility Data

| Flavonoid Class | Example Compounds | General Solubility in Polar Solvents (e.g., Ethanol, Methanol, Acetone) | General Solubility in Nonpolar Solvents (e.g., Chloroform, Hexane) |

| Flavonols (Aglycones) | Quercetin, Kaempferol | Moderate to High | Low |

| Flavones (Aglycones) | Apigenin, Luteolin | Moderate | Low to Moderate |

| Flavanones (Aglycones) | Naringenin, Hesperetin | Moderate to High | Low to Moderate |

| Isoflavones (Aglycones) | Genistein, Daidzein | Moderate | Low to Moderate |

| Flavonoid Glycosides | Rutin, Isoquercitrin | High in polar protic solvents, lower in aprotic polar solvents | Very Low |

This table is a generalized summary based on available literature on flavonoid solubility and is intended for comparative purposes. Actual solubilities can vary based on specific molecular structures and experimental conditions.

Experimental Protocols for Solubility Determination

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method [6][9][10]. This method is reliable and widely used in pharmaceutical sciences[9][11].

Shake-Flask Method Protocol

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solid compound (this compound) to a known volume of the desired organic solvent in a sealed, temperature-controlled container (e.g., a glass vial or flask)[6]. The excess solid is crucial to ensure that a saturated solution is formed.

-

-

Equilibration:

-

Agitate the container at a constant temperature for an extended period, typically 24 to 72 hours[6]. This can be done using an orbital shaker or a magnetic stirrer. The prolonged agitation ensures that the system reaches equilibrium, where the rate of dissolution equals the rate of precipitation.

-

-

Phase Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. This is commonly achieved by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter) that will not absorb the solute[6].

-

-

Quantification of the Solute:

-

Data Reporting:

-

The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature[6].

-

Analytical Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of individual compounds in a mixture, making it ideal for determining the concentration of a dissolved flavonoid in a solubility experiment[13][14][15][16].

General HPLC Protocol for Flavonoid Quantification

-

Instrumentation:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility test.

-

-

Calibration Curve:

-

Inject the standard solutions into the HPLC system and record the peak area for each concentration.

-

Plot a calibration curve of peak area versus concentration. This curve will be used to determine the concentration of the unknown samples.

-

-

Sample Analysis:

-

Inject the filtered, saturated solution (from the shake-flask experiment) into the HPLC system under the same conditions as the standards.

-

-

Quantification:

-

Determine the peak area of this compound in the sample chromatogram.

-

Use the calibration curve to calculate the concentration of this compound in the saturated solution.

-

Visualizations

Experimental Workflow for Solubility Determination

References

- 1. Medicinal Potential of Broussonetia papyrifera: Chemical Composition and Biological Activity Analysis [mdpi.com]

- 2. The Genus Broussonetia: An Updated Review of Phytochemistry, Pharmacology and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. scite.ai [scite.ai]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. solubility experimental methods.pptx [slideshare.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. phytopharmajournal.com [phytopharmajournal.com]

- 15. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijprajournal.com [ijprajournal.com]

- 17. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

An In-Depth Technical Guide to the Stability of Polyphenolic Compounds: A Case Study of trans-Resveratrol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, specific stability data for Broussonol E is not publicly available. This guide utilizes trans-resveratrol, a structurally related and extensively studied polyphenol, as a representative model to detail the principles and methodologies of stability assessment. The data and pathways described herein pertain to trans-resveratrol and serve as an illustrative framework for the type of analysis required for compounds like this compound.

Introduction

The chemical stability of a bioactive compound is a critical parameter that influences its efficacy, safety, and shelf-life. For natural products under investigation for pharmaceutical development, a thorough understanding of their degradation profile under various environmental conditions is paramount. This guide provides a comprehensive overview of the stability of trans-resveratrol, a naturally occurring polyphenol known for its antioxidant and therapeutic properties. The principles and experimental protocols detailed can be adapted for the stability assessment of other polyphenolic compounds, including isoprenylated flavonoids like this compound.

Stability studies are essential for identifying optimal storage conditions, compatible excipients, and appropriate formulation strategies.[1] They involve subjecting the compound to stress conditions such as varying pH, temperature, light, and oxidizing agents to understand its degradation pathways and kinetics.[1]

Chemical Stability of trans-Resveratrol

trans-Resveratrol's stability is significantly influenced by pH, temperature, and light.[2][3] While the solid crystalline form is relatively stable, its stability in solution is highly condition-dependent.[4]

Influence of pH

The pH of the medium is a critical factor governing the stability of trans-resveratrol in aqueous solutions. It is markedly stable in acidic to neutral conditions but degrades rapidly in alkaline environments.[2][5]

-

Acidic to Neutral pH: In acidic environments (pH 1.2), trans-resveratrol shows no significant degradation for over 90 days.[5] It remains stable for at least 28 days in a pH range of 1 to 7.[5]

-

Alkaline pH: The degradation of trans-resveratrol increases exponentially above pH 6.8.[2] In plasma, it is stable under acidic conditions but unstable at alkaline pH.[6] The degradation in alkaline medium is attributed to basic hydrolysis.[5]

Table 1: pH-Dependent Stability and Degradation Kinetics of trans-Resveratrol

| pH | Temperature (°C) | Half-life (t½) | Degradation Kinetics | Reference |

|---|---|---|---|---|

| 1.2 | N/A | > 90 days | Stable | [5] |

| 1-7 | N/A | > 28 days | Stable | [5] |

| 6.8 - 8.0 | N/A | Decreases with increasing pH | First-order | [7] |

| 7.4 | 37 | < 3 days | First-order | [5] |

| 8.0 | N/A | < 10 hours | First-order | [5] |

| 9.0 | N/A | Complex | Zero and First-order regions | [7] |

| 10.0 | N/A | < 5 minutes | Autocatalytic-like | [5][7] |

| 12.0 | N/A | 10-20 hours (in plasma) | N/A |[6] |

Influence of Temperature

Temperature is another crucial factor affecting the stability of trans-resveratrol, with higher temperatures generally accelerating its degradation.[5] The degradation kinetics at a given pH often follow the Arrhenius equation, showing a logarithmic relationship between the degradation rate constant and the inverse of the temperature.[7]

-

At pH 7.4, trans-resveratrol degrades rapidly at 25°C and 37°C.[7]

-

Lowering the temperature significantly enhances stability; degradation is slowed at 4°C and prevented at -22°C.[7]

-

In its solid, crystalline state, trans-resveratrol is stable at temperatures up to 70°C.[4]

Table 2: Temperature-Dependent Stability of trans-Resveratrol at pH 7.4

| Temperature (°C) | Stability Profile | Degradation Kinetics | Reference |

|---|---|---|---|

| 37 | Rapid degradation | First-order | [7] |

| 25 | Rapid degradation | First-order | [7] |

| 4 | Degradation is slowed | First-order | [7] |

| -22 | Degradation is prevented | N/A |[7] |

Photostability

trans-Resveratrol is highly sensitive to light, particularly ultraviolet (UV) radiation.[3][5] Exposure to UV light is a primary degradation pathway, causing isomerization from the biologically active trans-isomer to the less active cis-isomer.[8][9]

-

Exposure to sunlight or UV radiation at 254 nm or 365 nm can lead to rapid isomerization.[8]

-

The solid crystalline form, however, shows negligible degradation under standard ICH photostability testing conditions.[4]

-

Encapsulation techniques, such as using lipid microparticles, have been shown to significantly enhance the photostability of trans-resveratrol in topical formulations.[10]

Degradation Pathways and Products

The primary degradation pathway for trans-resveratrol under photolytic stress is isomerization.

Photoisomerization

Upon exposure to UV light, trans-resveratrol undergoes a reversible isomerization to form cis-resveratrol. This is the most well-documented degradation pathway.[8][11]

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preformulation stability of trans-resveratrol and trans-resveratrol glucoside (Piceid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Method Validation for the One-Month Stability Study of trans–Resveratrol in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photochemical and photocatalytic degradation of trans-resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhancement of trans-resveratrol photostability by encapsulation in lipid microparticles: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

Broussonol E: An In-Depth Technical Guide to its Safety and Toxicity Profile

Executive Summary

Broussonol E is a prenylated flavonoid isolated from Broussonetia papyrifera. While its pharmacological activities are of growing interest, its safety and toxicity profile remains largely uncharacterized. This technical guide consolidates the available toxicological data on B. papyrifera extracts and its other bioactive constituents to provide an initial risk assessment framework. The primary toxicity data available is from in vitro cytotoxicity studies on various cancer cell lines. Limited in vivo data on the plant's extracts is also available. Generally, prenylated flavonoids are considered to have favorable safety profiles, though this is a broad generalization.[1][2]

In Vitro Cytotoxicity of Broussonetia papyrifera Extracts and Isolated Compounds

A significant body of research has focused on the cytotoxic effects of B. papyrifera extracts and its isolated compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric from these studies.

Data Presentation: In Vitro Cytotoxicity (IC50)

| Extract/Compound | Cell Line | Assay | IC50 Value | Reference |

| Methanolic Leaf Extract | MCF-7 (Breast Cancer) | Trypan Blue | 105 µg/mL | [3] |

| MTT | 87.5 µg/mL | [3] | ||

| HeLa (Cervical Cancer) | Trypan Blue | 110 µg/mL | [3] | |

| MTT | 106.2 µg/mL | [3] | ||

| HepG2 (Liver Cancer) | - | Moderate Activity | [3] | |

| Methanolic Bark Extract | HeLa (Cervical Cancer) | Trypan Blue | 75.3 µg/mL | [3] |

| MTT | 88.3 µg/mL | [3] | ||

| HepG2 (Liver Cancer) | - | Moderate Activity | [3] | |

| Methanolic Fruit Extract | MCF-7, HeLa, HepG2 | - | Insignificant Activity | [3] |

| Total Alkaloids (from fruits) | BEL-7402 (Liver Cancer) | MTT | 6.61-47.41 µg/mL | [4][5] |

| HeLa (Cervical Cancer) | MTT | 5.97-40.17 µg/mL | [4][5] | |

| A375 (Melanoma) | MTT | 5.38-26.33 µg/mL | [5] | |

| Non-cancer cells | MTT | > 50 µg/mL | [5] | |

| Nitidine (alkaloid) | Non-cancer cells | MTT | 18.01 µg/mL | [4][5] |

| Broussonpapyrine (alkaloid) | Non-cancer cells | MTT | 19.91 µg/mL | [4][5] |

| Chelerythrine (alkaloid) | Non-cancer cells | MTT | 22.31 µg/mL | [4][5] |

| Liriodendrin (from leaves) | HepG2 (Liver Cancer) | - | 14.56 µg/mL | [6] |

| (+)-pinoresinol-4'-O-D-glucopyranosyl-4''-O-D-apiofuranoside (from leaves) | HepG2 (Liver Cancer) | - | 19.53 µg/mL | [6] |

| Apigenin-6-C-D-glycopyranside (from leaves) | HepG2 (Liver Cancer) | - | 17.19 µg/mL | [6] |

| Broussoflavonol B | MCF-7 (Breast Cancer) | - | 4.19 µM | [6] |

| 5,7,3',4'-tetrahydroxy-3-methoxy-8,5'-diprenylflavone | MCF-7 (Breast Cancer) | - | 4.41 µM | [6] |

In Vivo Safety and Toxicity of Broussonetia papyrifera

In vivo studies on the toxicity of B. papyrifera are less common. However, some studies have explored the effects of its extracts in animal models.

Data Presentation: In Vivo Toxicity Studies

| Extract/Compound | Animal Model | Dose | Duration | Observed Effects | Reference |

| Broussochalcone A & Broussoflavonol B | BALB/c nude mice (xenograft) | 1 µM | - | Significant inhibition of tumor growth | [6] |

| Ethanolic Leaf Extract | Mice (DSS-induced colitis model) | 200 mg/kg | - | Mitigated intestinal inflammation | [7] |

It is important to note that prolonged ingestion of the fruit of B. papyrifera has been anecdotally reported to weaken skeletal structure, though this has not been scientifically substantiated.

Safety Profile of Prenylated Flavonoids

This compound belongs to the class of prenylated flavonoids. Generally, these compounds are considered to have a good safety profile.[1] The presence of a prenyl group can increase the lipophilicity and cell membrane affinity of flavonoids, potentially enhancing their biological activity.[1][8] While this modification can improve therapeutic potential, it may also influence their toxicokinetics. Some studies suggest that while prenylation can enhance bioactivities, it might also reduce bioavailability and increase tissue bioaccumulation.[2] A preliminary toxicological assessment of a prenylated flavanone from a different plant species suggested an acceptable level of safety in mice, encouraging further in vivo studies.[9]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature concerning the cytotoxicity of Broussonetia papyrifera extracts and their constituents.

Cell Culture

Human cancer cell lines (e.g., MCF-7, HeLa, HepG2, BEL-7402, A375) and non-cancer cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin). Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of the test compound (e.g., B. papyrifera extract or isolated compound) and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound.

Trypan Blue Dye Exclusion Assay

This assay is used to differentiate viable from non-viable cells.

-

Cell Preparation: Cells are seeded and treated with the test compound as described for the MTT assay.

-

Cell Harvesting: After treatment, cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).

-

Staining: A small aliquot of the cell suspension is mixed with an equal volume of 0.4% Trypan Blue stain.

-

Cell Counting: The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer under a microscope.

-

Data Analysis: The percentage of viable cells is calculated.

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: General workflow for assessing the cytotoxicity of natural products.

Conclusion

The safety and toxicity profile of this compound remains to be specifically elucidated. However, the available data on Broussonetia papyrifera extracts and its other isolated compounds provide a preliminary indication of its potential biological effects. The in vitro studies consistently demonstrate that various extracts and compounds from this plant possess cytotoxic activity against a range of cancer cell lines, with some compounds also showing toxicity to non-cancer cells at similar concentrations. The general safety of prenylated flavonoids is considered favorable, but further specific studies are imperative to establish a definitive safety profile for this compound. Researchers and drug development professionals should proceed with caution, and it is recommended that dedicated in vitro and in vivo toxicological studies be conducted on the purified this compound to ascertain its safety for any potential therapeutic applications.

References

- 1. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic activity of the alkaloids from Broussonetia papyrifera fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. ijmps.org [ijmps.org]

- 7. In vitro antibacterial effects of Broussonetia papyrifera leaf extract and its anti-colitis in DSS-treated mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Broussonol E

Disclaimer: As of late 2025, dedicated pharmacokinetic and bioavailability studies for the specific compound Broussonol E are not available in the published scientific literature. This guide, therefore, provides a comprehensive framework based on the general principles of flavonoid pharmacokinetics, with a special focus on prenylated flavonoids, a class to which this compound belongs. The data and protocols presented herein are representative and intended to serve as a guide for future research in this area.

Introduction to this compound and Prenylated Flavonoids

This compound is a prenylated flavonoid isolated from Broussonetia papyrifera (paper mulberry), a plant with a long history of use in traditional medicine.[1][2][3] Prenylated flavonoids are characterized by the attachment of one or more isoprenoid side chains, a structural feature that can significantly influence their biological activities and pharmacokinetic profiles.[4][5][6][7][8] While numerous studies have explored the pharmacological effects of compounds from Broussonetia papyrifera, including anti-inflammatory and antioxidant activities, the absorption, distribution, metabolism, and excretion (ADME) of this compound remain to be elucidated.[1][2][9]

Understanding the pharmacokinetics and bioavailability of this compound is crucial for the development of this compound as a potential therapeutic agent. This guide will delve into the anticipated pharmacokinetic pathways of this compound based on current knowledge of similar compounds and outline the experimental methodologies required for its comprehensive evaluation.

Anticipated Pharmacokinetic Profile of this compound

The addition of a prenyl group is known to increase the lipophilicity of flavonoids, which can have a complex effect on their bioavailability. While increased lipophilicity can enhance membrane permeability, it may also lead to lower absorption.[4][5][6][7] However, prenylation has been observed to increase the accumulation of flavonoids in certain tissues.[4][6][8]

2.1. Absorption The absorption of orally administered flavonoids is a complex process influenced by their chemical structure, including glycosylation and prenylation.[10] Non-prenylated flavonoids are often poorly absorbed.[10][11][12] The prenyl group in this compound may enhance its passive diffusion across the intestinal epithelium.

2.2. Distribution Following absorption, this compound is expected to be distributed throughout the body. The increased lipophilicity due to the prenyl group may lead to higher accumulation in tissues with high lipid content.[4][6][8]

2.3. Metabolism Flavonoids undergo extensive metabolism in the liver and other tissues, primarily through phase I (e.g., hydroxylation, demethylation) and phase II (e.g., glucuronidation, sulfation) enzymatic reactions.[13][14] The prenyl group of this compound may also be subject to metabolic modifications.

2.4. Excretion The metabolites of flavonoids are primarily excreted in the urine and feces.[10]

Quantitative Data Presentation

As no specific data for this compound exists, the following table presents hypothetical pharmacokinetic parameters for a representative prenylated flavonoid following oral and intravenous administration in a rodent model. This serves as an example of how such data would be presented.

Table 1: Hypothetical Pharmacokinetic Parameters of a Representative Prenylated Flavonoid

| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |

| Cmax (ng/mL) | 350 ± 45 | 1200 ± 150 |

| Tmax (h) | 1.5 ± 0.5 | 0.1 ± 0.05 |

| AUC₀-t (ng·h/mL) | 1500 ± 200 | 800 ± 100 |

| AUC₀-∞ (ng·h/mL) | 1650 ± 220 | 850 ± 110 |

| Half-life (t½) (h) | 4.2 ± 0.8 | 2.5 ± 0.4 |

| Bioavailability (%) | 19.4 | - |

Data are presented as mean ± standard deviation.

Experimental Protocols

A comprehensive understanding of the pharmacokinetics of this compound would require a series of well-defined experiments. Below are detailed methodologies for key in vivo and in vitro studies.

4.1. In Vivo Pharmacokinetic Study in Rodents

-

Animal Model: Male Sprague-Dawley rats (250-300 g).

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.

-

Drug Formulation: For oral administration, this compound is suspended in a vehicle of 0.5% carboxymethylcellulose. For intravenous administration, it is dissolved in a solution of 10% DMSO, 40% PEG400, and 50% saline.

-

Dosing:

-

Oral (PO): A single dose of 10 mg/kg is administered by gavage.

-

Intravenous (IV): A single dose of 1 mg/kg is administered via the tail vein.

-

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into heparinized tubes.

-

Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes to obtain plasma, which is then stored at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of this compound are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

4.2. In Vitro Metabolic Stability Assay

-

System: Rat liver microsomes (RLM) and human liver microsomes (HLM).

-

Incubation: this compound (1 µM) is incubated with liver microsomes (0.5 mg/mL protein) and an NADPH-generating system in a phosphate buffer (pH 7.4) at 37°C.

-

Sampling: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

-

Reaction Termination: The reaction is stopped by adding ice-cold acetonitrile containing an internal standard.

-

Analysis: The disappearance of this compound over time is monitored by LC-MS/MS.

-

Data Analysis: The in vitro half-life and intrinsic clearance are calculated from the rate of disappearance of the parent compound.

Visualizations

5.1. Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for a typical in vivo pharmacokinetic study.

5.2. Generalized Metabolic Pathway for Flavonoids

Caption: Generalized metabolic pathway of dietary flavonoids.

Conclusion

While direct experimental data on the pharmacokinetics and bioavailability of this compound is currently lacking, this guide provides a robust framework for its future investigation. Based on the behavior of other prenylated flavonoids, it is anticipated that this compound may exhibit unique absorption and distribution characteristics compared to its non-prenylated counterparts. The experimental protocols and visualizations presented here offer a clear roadmap for researchers and drug development professionals to systematically evaluate the ADME properties of this compound, a critical step in unlocking its therapeutic potential.

References

- 1. Broussonetia papyrifera Root Bark Extract Exhibits Anti-inflammatory Effects on Adipose Tissue and Improves Insulin Sensitivity Potentially Via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal Potential of Broussonetia papyrifera: Chemical Composition and Biological Activity Analysis [mdpi.com]

- 3. The Genus Broussonetia: An Updated Review of Phytochemistry, Pharmacology and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prenylation enhances the biological activity of dietary flavonoids by altering their bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prenylation modulates the bioavailability and bioaccumulation of dietary flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioavailability of flavonoids: a review of their membrane transport and the function of bilitranslocase in animal and plant organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dietary flavonoids: bioavailability, metabolic effects, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Extraction of Broussonol E from Broussonetia papyrifera Twigs

For Researchers, Scientists, and Drug Development Professionals

Abstract